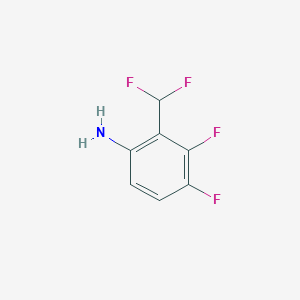
2-Amino-3-chloro-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-chloro-5-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is a chlorinated nitroaromatic compound, which means it contains both chlorine and nitro groups attached to an aromatic ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-3-chloro-5-nitrophenol typically involves multiple steps. One common method starts with 2-amino-4-chlorophenol as the raw material. The process includes:
Acetic Anhydride Acylation: 2-amino-4-chlorophenol is acylated using acetic anhydride to form 2-acetamido-4-chlorophenol.
Loop Closure: The acylated product undergoes a loop closure reaction in the presence of a dehydrating agent to produce 5-chloro-2-methylbenzoxazole.
Mixed Acid Nitration: The benzoxazole derivative is nitrated using a mixture of acids to yield 5-chloro-2-methyl-6-nitrobenzoxazole.
Alkaline Hydrolysis and Acidification: The nitrobenzoxazole is then hydrolyzed under alkaline conditions and subsequently acidified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chloro-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction Products: 2-Amino-3-chloro-5-aminophenol.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: 2-Chloro-5-nitrosophenol, 2-Chloro-5-nitrophenol
Scientific Research Applications
2-Amino-3-chloro-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Industry: It is used in the production of hair dyes and other cosmetic products due to its coloring properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-nitrophenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 2-Amino-4-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-nitrophenol
- 4-Amino-2-nitrophenol
Comparison: 2-Amino-3-chloro-5-nitrophenol is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and applications. For instance, the chlorine atom enhances its electrophilic substitution reactions, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-amino-3-chloro-5-nitrophenol |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H,8H2 |
InChI Key |
SEXJZYMVLHRUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


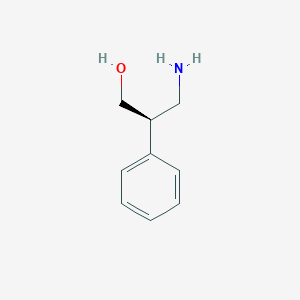
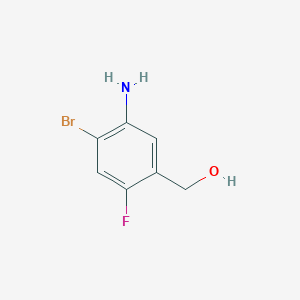
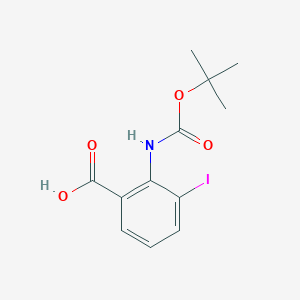
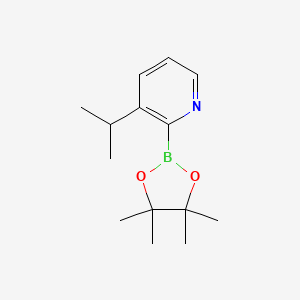
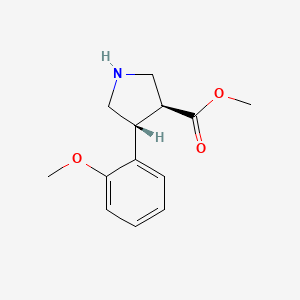
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
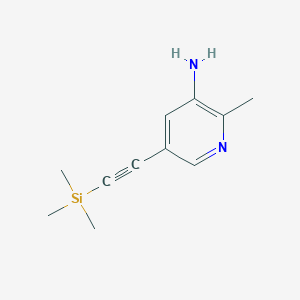
![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)
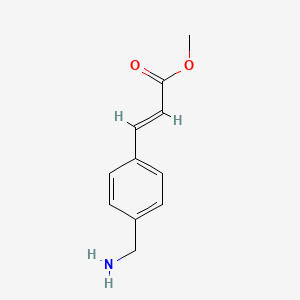
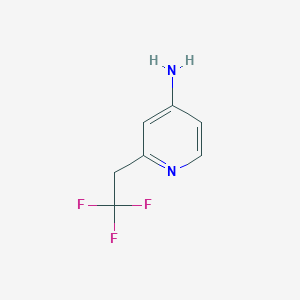
![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)
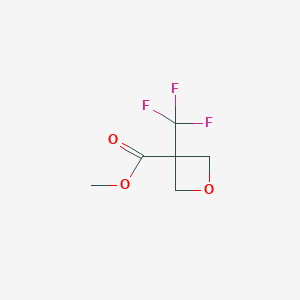
![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)
